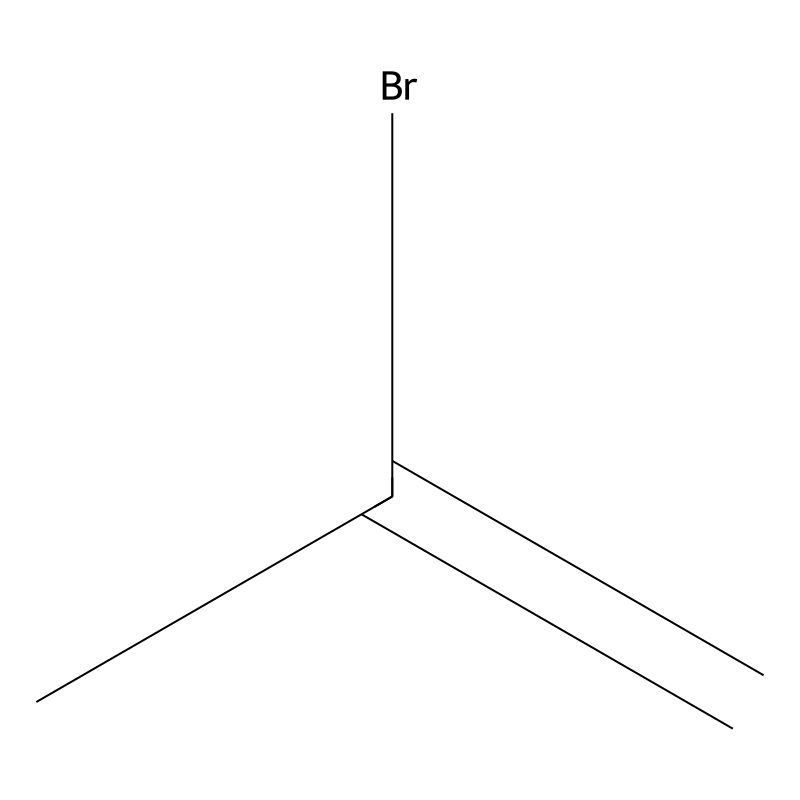

2-Bromopropene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Bromopropene is a halogenated hydrocarbon with the molecular formula C₃H₅Br, commonly recognized for its structural configuration as CH₃CHBrCH₂. It appears as a colorless to light yellow liquid and is known for its distinct odor. This compound is primarily utilized in organic synthesis, particularly for introducing the isopropyl functional group into various chemical structures. Its notable physical properties include a boiling point of 47-49 °C, a melting point of -87 °C, and a density of 1.362 g/mL at 25 °C .

2-Bromopropene is a hazardous compound and should be handled with appropriate precautions in a research laboratory setting:

- Elimination Reactions: When treated with strong bases like sodium hydroxide or potassium hydroxide, 2-bromopropene undergoes dehydrohalogenation to yield propene. This process involves the removal of hydrogen and bromine atoms, resulting in the formation of a double bond .

- Substitution Reactions: The compound can also participate in substitution reactions where the bromine atom is replaced by other nucleophiles, such as sodium methylthiolate or amines .

- Radical Reactions: The radical cation of 2-bromopropene can react with various amines, leading to diverse products depending on the nature of the amine used .

The biological activity of 2-bromopropene has been studied primarily concerning its potential toxicity and effects on living organisms. Short-chain alkyl halides, including 2-bromopropene, are often classified as carcinogenic substances. They can cause skin irritation and other adverse health effects upon exposure. The compound's reactivity also raises concerns regarding environmental impact and safety in laboratory settings .

2-Bromopropene can be synthesized through several methods:

- From Isopropanol: One common method involves heating isopropanol with hydrobromic acid. This reaction leads to the formation of 2-bromopropene along with water .

- Using Phosphorus Bromide: Another synthesis route includes reacting isopropanol with phosphorus tribromide or phosphorus and bromine to yield the desired brominated product .

- Commercial Availability: 2-Bromopropene is also commercially available from various chemical suppliers, making it accessible for research and industrial applications .

The applications of 2-bromopropene are diverse:

Interaction studies involving 2-bromopropene have focused on its reactivity with different nucleophiles and radicals. Research has shown that it reacts preferentially with amines to form adducts, which can be significant in understanding its behavior in biological systems and synthetic applications. These studies help elucidate the mechanisms behind its reactivity and potential pathways for further chemical transformations .

Several compounds share structural similarities with 2-bromopropene. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 1-Bromopropene | C₃H₅Br | Has bromine at the terminal position; more reactive towards nucleophiles. |

| 2-Bromobutane | C₄H₉Br | Similar halogenated structure; used in similar synthetic applications but with one additional carbon atom. |

| Isopropyl Bromide | C₃H₇Br | Another name for 2-bromopropane; used interchangeably in many contexts. |

| Propylene | C₃H₆ | An alkene that can be produced from the elimination reaction of 2-bromopropene; lacks halogen functionality. |

Uniqueness of 2-Bromopropene: The unique positioning of the bromine atom at the secondary carbon allows for distinct reactivity patterns compared to its counterparts, particularly in elimination reactions where it readily forms propene.

2-Bromopropene exhibits distinctive electrophilic alkylation behavior due to its allylic structure, where the bromine atom is attached to a carbon adjacent to a carbon-carbon double bond. This structural arrangement facilitates electrophilic attack through the formation of resonance-stabilized allylic carbocations [1] [2].

The electrophilic alkylation of 2-bromopropene proceeds through a mechanism involving initial coordination of the electrophile with the π-electron system of the double bond. The bromine substituent, being an electron-withdrawing group, activates the allylic position towards electrophilic attack while simultaneously providing stability to the resulting carbocation intermediate through resonance delocalization [3] [4].

In aromatic alkylation reactions, 2-bromopropene can serve as an alkylating agent when treated with benzene in the presence of aluminum chloride and hydrogen chloride catalysts. The mechanism involves initial formation of an allylic carbocation (CH₃-CH=CH-CH₂⁺) through protonation, followed by electrophilic attack on the benzene ring [3]. The resulting σ-complex undergoes deprotonation to yield the alkylated aromatic product.

Experimental studies have demonstrated that the electrophilic reactivity of 2-bromopropene varies significantly with reaction conditions. Under mild conditions, the compound preferentially undergoes nucleophilic substitution reactions, while elevated temperatures favor elimination pathways leading to propyne and allene formation [5] [6].

Nucleophilic Substitution Pathways

2-Bromopropene undergoes nucleophilic substitution reactions through both SN1 and SN2 mechanisms, with the pathway selection dependent on reaction conditions, nucleophile strength, and steric factors [7] [8] [9].

SN1 Mechanism

The SN1 pathway involves initial heterolytic cleavage of the carbon-bromine bond to form an allylic carbocation intermediate. This carbocation is particularly stable due to resonance delocalization across the three-carbon allylic system [10] [11]. The resonance structures show electron density distributed between the terminal carbons, making both positions susceptible to nucleophilic attack.

The rate-determining step is the formation of the carbocation, making the reaction kinetics first-order in 2-bromopropene concentration and independent of nucleophile concentration. Experimental kinetic studies have shown that the SN1 pathway is favored in polar protic solvents and at elevated temperatures [12] [10].

SN2 Mechanism

The SN2 mechanism involves direct nucleophilic attack at the carbon bearing the bromine substituent, with simultaneous departure of the bromide ion. This concerted process occurs through a transition state where the nucleophile forms a partial bond while the carbon-bromine bond undergoes partial cleavage [13] [14].

The SN2 pathway is characterized by second-order kinetics, with reaction rates dependent on both 2-bromopropene and nucleophile concentrations. Steric factors play a crucial role, with less hindered nucleophiles favoring this mechanism [7] [15].

Nucleophile-Dependent Selectivity

Different nucleophiles exhibit varying preferences for SN1 versus SN2 pathways. Strong nucleophiles such as hydroxide ion, alkoxide ions, and thiolate ions typically favor the SN2 mechanism, while weaker nucleophiles and neutral species tend to proceed via SN1 pathways [14] [16].

Radical-Mediated Reaction Processes

2-Bromopropene participates in various radical-mediated reactions, including allylic bromination, polymerization, and gas-phase radical cation chemistry. These processes involve homolytic bond cleavage and radical chain mechanisms [17] [18] [19].

Gas-Phase Radical Cation Chemistry

Extensive studies have been conducted on the gas-phase reactions of 2-bromopropene radical cations with various nucleophiles, particularly amines and sulfur-containing compounds [20] [21]. The 2-bromopropene radical cation (molecular weight 120.98, ionization energy 9.58 ± 0.02 eV) exhibits complex reactivity patterns involving multiple competing pathways.

Reaction with Primary Amines

When 2-bromopropene radical cation reacts with methylamine (CH₃NH₂) and ethylamine (CH₃CH₂NH₂), four distinct reaction pathways compete simultaneously [20]:

- Substitution: Direct replacement of the bromine atom by the amine nucleophile

- Electron Transfer: Transfer of an electron from the amine to the radical cation

- Proton Transfer: Deprotonation of the radical cation by the basic amine

- Oxidation: Hydride transfer from the amine to the radical cation

The mechanism proceeds through initial addition of the amine to the ionized double bond, generating β-distonic ammonium ions. These intermediates can undergo either bromine elimination or 1,4-hydrogen shift reactions with activation energies of 120 and 97 kJ mol⁻¹, respectively [20].

Reaction with Secondary and Tertiary Amines

Dimethylamine ((CH₃)₂NH, IE = 8.1 eV) and trimethylamine ((CH₃)₃N, IE = 7.8 eV) undergo predominantly electron transfer reactions with 2-bromopropene radical cation due to their low ionization energies [20]. The electron transfer process is exothermic by more than 1 eV, making it the kinetically favored pathway.

Reaction with Methanethiol

The reaction with methanethiol (CH₃SH, IE = 9.4 eV) exhibits both substitution and oxidation pathways, similar to the primary amine reactions but with different branching ratios due to the higher ionization energy of the sulfur nucleophile [20].

Polymerization Tendencies and Control

2-Bromopropene serves as an important monomer for the synthesis of various polymer materials through radical polymerization mechanisms [22] [23] [24]. The compound can undergo controlled radical polymerization using specialized initiating systems and chain transfer agents.

Bromoform-Assisted Polymerization

Recent studies have demonstrated the use of bromoform (CHBr₃) as a mediating agent for 2-bromopropene polymerization under ultraviolet light conditions [24]. The mechanism involves photodissociation of bromoform to generate bromine radicals, which initiate polymerization while simultaneously providing chain transfer capability.

The polymerization kinetics follow the general expression:

$$ Rp = kp \sqrt{\frac{f[I]kd}{kt}}[M] $$

where $$Rp$$ is the polymerization rate, $$kp$$ is the propagation rate constant, $$f$$ is the initiator efficiency, $$[I]$$ is the initiator concentration, $$kd$$ is the initiation rate constant, $$kt$$ is the termination rate constant, and $$[M]$$ is the monomer concentration [23] [24].

Block Copolymer Formation

2-Bromopropene can be incorporated into block copolymer structures through sequential polymerization techniques. The bromine functionality provides a reactive site for chain extension and cross-linking reactions, enabling the synthesis of well-defined polymer architectures [23] [24].

Thermal Decomposition Kinetics

The thermal decomposition of 2-bromopropene has been extensively studied using both experimental and theoretical approaches. The decomposition proceeds primarily through hydrogen bromide elimination reactions, yielding propyne and allene as the major products [25] [5] [6].

Hydrogen Bromide Elimination Pathways

The thermal decomposition of 2-bromopropene involves unimolecular elimination of hydrogen bromide through two competing pathways [5] [6]:

Pathway 1: Propyne Formation

$$ \text{CH}2=\text{CBrCH}3 \rightarrow \text{H}_3\text{C}-\text{C}\equiv\text{CH} + \text{HBr} $$

Pathway 2: Allene Formation

$$ \text{CH}2=\text{CBrCH}3 \rightarrow \text{H}2\text{C}=\text{C}=\text{CH}2 + \text{HBr} $$

Theoretical calculations using density functional theory and high-level ab initio composite methods have provided detailed kinetic parameters for these reactions [25] [5]. The high-pressure limit rate coefficients are:

- Propyne pathway: k₁ = (6.2 ± 1.2) × 10¹⁴ exp[-(64.5 ± 2 kcal mol⁻¹)/RT] s⁻¹

- Allene pathway: k₂ = (1.1 ± 0.1) × 10¹⁴ exp[-(63.6 ± 2 kcal mol⁻¹)/RT] s⁻¹

The propyne to allene product ratio is approximately 1.8, showing minimal temperature dependence across the studied range of 600-1400 K [5] [26].

Pyrolytic Product Distribution Analysis

Experimental studies using single-pulse shock tube techniques have confirmed the theoretical predictions regarding product distribution [27] [28]. The decomposition follows first-order kinetics with respect to 2-bromopropene concentration, indicating a unimolecular mechanism.

Temperature Effects on Product Distribution

The relative yields of propyne and allene remain relatively constant across the temperature range studied, with propyne being the major product. This consistency suggests that both elimination pathways have similar activation energies, with the pre-exponential factor difference determining the product ratio [5] [27].

Pressure Independence

The decomposition kinetics show minimal pressure dependence at pressures above 1000 Torr, confirming that the reactions occur at or near the high-pressure limit under typical experimental conditions [27] [28].

Mechanistic Insights

Theoretical calculations indicate that both elimination pathways proceed through four-center transition states involving concerted breaking of the C-H and C-Br bonds with simultaneous formation of the H-Br bond [25] [5]. The transition state geometries show significant differences in the degree of bond breaking and formation, accounting for the observed kinetic differences.

The enthalpy changes for the two pathways are:

- Propyne formation: ΔH = 26.5 kcal mol⁻¹

- Allene formation: ΔH = 27.8 kcal mol⁻¹

These values indicate that both reactions are significantly endothermic, consistent with the high activation energies observed experimentally [5].

Environmental and Industrial Implications

The thermal decomposition products of 2-bromopropene have important implications for industrial processes and environmental chemistry. The formation of propyne and allene during pyrolysis of brominated materials contributes to the overall product distribution in waste treatment and combustion processes [29] [30] [31].

XLogP3

Boiling Point

Melting Point

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H315 (96.05%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (96.05%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (94.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant